molecular formula C10H20Cl2N2O3 B1436399 Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride CAS No. 2059949-63-0

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride

Cat. No.: B1436399
CAS No.: 2059949-63-0
M. Wt: 287.18 g/mol
InChI Key: FYSBSNPPLLXBOW-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, which is a common motif in many pharmaceuticals, and an oxolane ring, which is a cyclic ether. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride typically involves multiple steps. One common approach is the reaction of piperazine with an appropriate oxolane derivative under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid to ensure the formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and pH levels. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the development of new therapeutic agents for various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Oxolane derivatives

  • Other carboxylate salts

Uniqueness: Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride stands out due to its combination of a piperazine ring and an oxolane ring, which is not commonly found in other compounds

Properties

IUPAC Name

methyl 3-piperazin-1-yloxolane-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.2ClH/c1-14-9(13)10(2-7-15-8-10)12-5-3-11-4-6-12;;/h11H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSBSNPPLLXBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride
Reactant of Route 2
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride
Reactant of Route 4
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride
Reactant of Route 6
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride

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